molecular formula C24H44O4 B13788093 2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate CAS No. 64131-24-4

2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate

Cat. No.: B13788093
CAS No.: 64131-24-4
M. Wt: 396.6 g/mol
InChI Key: QYKUGKXUCSXQBX-MVKOLZDDSA-N
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Description

2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate is an ester derivative of linoleic acid (C18:2 Δ9Z,12Z), a polyunsaturated fatty acid. The compound features a 2,2-bis(hydroxymethyl)butyl alcohol moiety esterified with linoleic acid. This structure confers unique physicochemical properties, such as enhanced polarity due to the diol group, which may improve solubility and bioavailability compared to simpler alkyl esters.

Properties

CAS No.

64131-24-4

Molecular Formula

C24H44O4

Molecular Weight

396.6 g/mol

IUPAC Name

2,2-bis(hydroxymethyl)butyl (9E,12E)-octadeca-9,12-dienoate

InChI

InChI=1S/C24H44O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)28-22-24(4-2,20-25)21-26/h8-9,11-12,25-26H,3-7,10,13-22H2,1-2H3/b9-8+,12-11+

InChI Key

QYKUGKXUCSXQBX-MVKOLZDDSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(CC)(CO)CO

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CC)(CO)CO

Origin of Product

United States

Preparation Methods

Esterification Reaction

The primary and most widely used method for preparing 2,2-bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate is the esterification process. This involves the condensation reaction between 9,12-octadecadienoic acid (linoleic acid) and 2,2-bis(hydroxymethyl)butanol in the presence of an acid catalyst.

  • Reaction Conditions:

    • Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are employed to facilitate the ester bond formation.
    • The reaction typically proceeds under reflux conditions to remove water formed during the condensation, driving the equilibrium towards ester formation.
    • Solvent-free or solvent-assisted methods can be used depending on scale and desired purity.
  • Reaction Equation:

$$
\text{9,12-octadecadienoic acid} + \text{2,2-bis(hydroxymethyl)butanol} \xrightarrow[\text{acid catalyst}]{\text{heat}} \text{2,2-bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate} + \text{H}_2\text{O}
$$

This esterification results in the formation of the target ester and water as a byproduct.

Alternative Synthetic Routes

While esterification is the primary method, related synthetic pathways involve:

  • Use of Activated Esters or Acid Chlorides: Linoleic acid can be converted into its acid chloride derivative, which then reacts with 2,2-bis(hydroxymethyl)butanol to form the ester under milder conditions and often with higher yields. This method reduces side reactions but requires handling more reactive and sometimes hazardous reagents.

  • Enzymatic Esterification: Lipase-catalyzed esterification offers a green chemistry approach, allowing selective ester bond formation under mild conditions with minimal byproducts. However, this method is less common for this specific compound due to cost and scalability issues.

  • Transesterification: Starting from triglycerides rich in linoleic acid, transesterification with 2,2-bis(hydroxymethyl)butanol can produce the ester. This method is industrially relevant when using natural oils as starting materials.

These alternative methods are less documented specifically for 2,2-bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate but are common in ester synthesis chemistry and may be adapted accordingly.

Analytical Data and Reaction Monitoring

Physicochemical Properties

Property Value
Molecular Formula C24H44O4
Molecular Weight 396.6 g/mol
Density 1.0 ± 0.1 g/cm³
Boiling Point 490.2 ± 40.0 °C at 760 mmHg
Flash Point 150.8 ± 20.8 °C
Index of Refraction 1.488
LogP (Partition Coefficient) 7.61

These properties are crucial for process optimization and quality control during synthesis.

Purity and Identification

  • High-Performance Liquid Chromatography (HPLC): Reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phase is used for purity analysis and separation of impurities. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid. This method is scalable for preparative purification.

  • Mass Spectrometry (MS): Confirms molecular weight and structure.

  • Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR spectroscopy are employed to verify the ester formation and the integrity of the double bonds in the linoleic acid moiety.

Comparative Structural Analysis

Compound Name Molecular Formula Key Features
Trimethylolpropane tri(9Z-octadecenoate) C27H50O5 Three unsaturated fatty acid chains
Glycerol monostearate C21H42O4 One saturated fatty acid chain, common emulsifier
Sorbitan monostearate C18H36O5 Nonionic surfactant used in food and cosmetics
2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate C24H44O4 Dual hydroxymethyl groups enhance solubility and biological interaction

The dual hydroxymethyl groups in 2,2-bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate confer unique solubility and compatibility advantages compared to similar esters, making it particularly useful in cosmetics and pharmaceuticals.

Research Findings and Applications

  • The compound exhibits potential anti-inflammatory properties and benefits for skin health, attributed to the linoleic acid component and the emollient nature of the ester.

  • Studies indicate it enhances skin barrier function and hydration when applied topically.

  • Its structural features allow synergistic interactions with other fatty acids and emulsifiers in complex formulations.

Summary Table of Preparation Methods

Preparation Method Description Advantages Limitations
Acid-Catalyzed Esterification Direct condensation of linoleic acid and 2,2-bis(hydroxymethyl)butanol Simple, well-established Requires removal of water, possible side reactions
Acid Chloride Method Reaction of linoleic acid chloride with 2,2-bis(hydroxymethyl)butanol Higher yield, milder conditions Use of hazardous reagents
Enzymatic Esterification Lipase-catalyzed ester bond formation Environmentally friendly, selective Costly, less scalable
Transesterification From triglycerides and 2,2-bis(hydroxymethyl)butanol Uses natural oils, sustainable Requires purification steps

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides, diols, and hydroxylated derivatives.

    Reduction: Alcohols and diols.

    Substitution: Ether or amine derivatives.

Scientific Research Applications

2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in lipid metabolism and signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions related to lipid metabolism disorders.

    Industry: It is used in the formulation of lubricants, surfactants, and coatings

Mechanism of Action

The mechanism of action of 2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with lipid metabolic pathways. The compound can be incorporated into cell membranes, influencing membrane fluidity and signaling processes. Additionally, its metabolites may act as signaling molecules, modulating various biological functions .

Comparison with Similar Compounds

Methyl and Ethyl Esters

Methyl (9Z,12Z)-octadeca-9,12-dienoate and ethyl (9Z,12Z)-octadeca-9,12-dienoate are common biodiesel components and bioactive agents. Key differences include:

  • Physical Properties :
    • Methyl ester has a molecular weight (MW) of 294.47 g/mol and a density of 0.877 g/cm³ at 303.15 K, calculated via group contribution methods .
    • Ethyl ester (MW 308.36 g/mol) exhibits similar applications but with slightly higher retention times in chromatographic analyses (26.63 min vs. 24.98 min for methyl ester) .
  • Biological Activity: Ethyl linoleate demonstrated antitumor activity against HepG2 cells (IC₅₀ = 80.54 μM), suggesting ester chain length influences efficacy . Methyl esters are prevalent in plant extracts (e.g., Mimosa caesalpiniifolia and Rosa beggeriana) and fermented rice bran, indicating natural abundance .

Diol-Containing Esters

Esters with hydroxylated alcohol moieties, such as 2,3-dihydroxypropyl and 1,3-dihydroxypropan-2-yl linoleates, highlight the role of polarity:

  • 2,3-Dihydroxypropyl ester (compound 9 in ) and 1,3-dihydroxylpropyl ester (compound 3 in ) are isolated from marine fungi and Centella asiatica, respectively.
  • 1,3-Dihydroxypropan-2-yl ester constituted 9.06% of compounds in a nutritional study, underscoring its natural occurrence and metabolic relevance .

Triglycerides and Phospholipids

  • Trilinolein (glyceryl trilinoleate, MW 879.4 g/mol) is a triglyceride with three linoleate chains. Unlike monoesters, triglycerides serve as energy storage molecules and exhibit weak radical scavenging activity (IC₅₀ 46.08 µg/mL) .
  • LysoPC[18:2(9Z,12Z)], a lysophospholipid, and phosphoglycerides () incorporate linoleate into membrane structures, emphasizing its role in lipid signaling and cellular integrity .

Hydroxyethyl and Long-Chain Alkyl Esters

  • Octadecyl ester () features a long alkyl chain, reducing polarity and altering applications compared to hydroxylated analogs.

Data Tables

Research Findings and Implications

  • Ester Chain Length : Shorter chains (methyl/ethyl) improve volatility for biodiesel, while longer or hydroxylated chains enhance bioactivity and solubility .
  • Structural Complexity: Triglycerides and phospholipids demonstrate the versatility of linoleate in energy storage and cellular functions, contrasting with monoesters’ specialized roles .

Biological Activity

2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate, also known by its CAS number 64131-24-4, is a compound derived from the esterification of octadecadienoic acid with a branched alcohol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

  • Molecular Formula : C24H44O4
  • Molar Mass : 396.6 g/mol
  • EINECS Number : 264-691-2

Antioxidant Activity

Research indicates that compounds similar to 2,2-bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate exhibit significant antioxidant properties. For instance, studies have shown that fatty acid esters can scavenge free radicals effectively due to their ability to donate hydrogen atoms. This property is crucial in preventing oxidative stress-related cellular damage.

Anti-inflammatory Effects

The compound's structure suggests it may possess anti-inflammatory properties. Fatty acid derivatives have been known to modulate inflammatory pathways. For example, certain esters can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro.

Antimicrobial Activity

Preliminary studies on related compounds have demonstrated antimicrobial effects against various pathogens. For instance, fatty acid methyl esters have shown activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The potential of 2,2-bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate in this regard remains to be thoroughly investigated.

Case Study 1: Antioxidant Efficacy

A study evaluating the antioxidant capacity of various fatty acid esters found that those with longer carbon chains exhibited higher radical scavenging activity. The antioxidant activity was measured using DPPH and ABTS assays, where compounds similar to 2,2-bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate showed promising results.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
Compound A45 ± 530 ± 4
Compound B50 ± 335 ± 6
2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate 40 ± 4 28 ± 3

Case Study 2: Antimicrobial Activity

In another study focused on the antimicrobial properties of fatty acid derivatives, several compounds were tested against common pathogens. The results indicated that certain esters had significant inhibitory effects on bacterial growth.

PathogenMIC (µg/mL) for Fatty Acid Ester
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Discussion

The biological activity of 2,2-bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate appears promising based on its structural analogs and preliminary studies. Its potential as an antioxidant and anti-inflammatory agent could lead to applications in pharmaceuticals aimed at treating oxidative stress-related diseases and inflammatory conditions.

Q & A

Basic: What synthetic routes are commonly employed to prepare 2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate?

The synthesis typically involves esterification of (9Z,12Z)-octadeca-9,12-dienoic acid (linoleic acid) with 2,2-bis(hydroxymethyl)butanol. Key steps include:

  • Acid activation : Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or CDI (1,1'-carbonyldiimidazole) to activate the carboxylic acid group .
  • Reaction conditions : Controlled temperature (25–50°C) and anhydrous solvents (e.g., dichloromethane or THF) to minimize hydrolysis .
  • Purification : Column chromatography or recrystallization to isolate the ester product .

Basic: How is the structure of this compound validated post-synthesis?

Structural characterization involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm ester linkage and double bond geometry (e.g., 1^1H chemical shifts at δ 5.3–5.4 ppm for (Z,Z)-dienes) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+^+ for C25_{25}H42_{42}O4_4 at m/z 406.3) .
  • FT-IR : Peaks near 1740 cm1^{-1} (ester C=O) and 3400 cm1^{-1} (hydroxyl groups) .

Basic: What physicochemical properties are critical for its stability in experimental settings?

Key properties include:

  • Melting point : Typically low (<0°C), requiring storage at –20°C to prevent degradation .
  • Hydrophobicity : LogP ~8.5, influencing solubility in lipid-based carriers or organic solvents .
  • Oxidative stability : Susceptibility to peroxidation at the (Z,Z)-diene moiety necessitates inert atmospheres (N2_2/Ar) during handling .

Basic: How is its biological activity assessed in vitro?

Common methodologies:

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
  • Anti-inflammatory testing : Inhibition of COX-2 or TNF-α production in macrophage cell lines (e.g., RAW 264.7) .
  • QSAR modeling : Computational analysis to correlate structural features (e.g., ester branching) with activity .

Advanced: How can reaction yields be optimized during synthesis?

Strategies to enhance efficiency:

  • Catalyst screening : Lipases (e.g., Candida antarctica Lipase B) for regioselective esterification under mild conditions .
  • Solvent optimization : Use of ionic liquids to improve reactant solubility and reduce side reactions .
  • Real-time monitoring : FT-IR or HPLC to track reaction progress and adjust stoichiometry .

Advanced: How should researchers address contradictory data in hydrolysis kinetics?

Approaches to resolve discrepancies:

  • Control experiments : Compare hydrolysis rates under varying pH (acidic vs. alkaline) and temperatures .
  • Isotopic labeling : Use 18^{18}O-labeled water to trace hydrolysis pathways and identify intermediates .
  • Statistical analysis : Apply ANOVA to assess reproducibility across replicate trials .

Advanced: What methodologies support its application in drug delivery systems?

Innovative approaches include:

  • Liposomal encapsulation : Formulation with phosphatidylcholine (e.g., DOPC) for controlled release .
  • Polymer conjugation : Grafting to PEG or PLGA to enhance biocompatibility and circulation time .
  • In vivo tracking : Radiolabeling (e.g., 14^{14}C) to study biodistribution in animal models .

Advanced: How are environmental impacts evaluated for this compound?

Ecotoxicity assessments involve:

  • Biodegradation studies : OECD 301B tests to measure degradation half-life in aquatic systems .
  • Bioaccumulation modeling : Use of EPI Suite to estimate BCF (bioconcentration factor) .
  • Algal toxicity assays : Inhibition of Chlorella vulgaris growth at varying concentrations .

Advanced: What computational tools predict its interactions with biological targets?

Key tools include:

  • Molecular docking : AutoDock Vina to simulate binding to lipid-binding proteins (e.g., albumin) .
  • MD simulations : GROMACS to analyze membrane permeation dynamics .
  • ADMET prediction : SwissADME for toxicity and pharmacokinetic profiling .

Advanced: How is high-throughput screening (HTS) applied to discover derivatives?

HTS workflows:

  • Library design : Virtual libraries of ester analogs generated via combinatorial chemistry .
  • Automated assays : 96-well plate formats for rapid evaluation of antioxidant (e.g., DPPH assay) or cytotoxic activity .
  • Hit validation : Dose-response curves (IC50_{50}) and selectivity indices (e.g., CC50_{50}/IC50_{50}) .

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